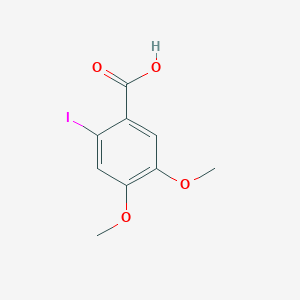

2-Iodo-4,5-dimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLHFIIJEOARHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374321 | |

| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-48-3 | |

| Record name | 2-Iodo-4,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identification of 2 Iodo 4,5 Dimethoxybenzoic Acid

Systematic IUPAC Naming Conventions

The systematic name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC), which provides a standardized set of rules to ensure that every distinct compound has a unique and descriptive name. 3eco.comcreativesafetysupply.com For aromatic compounds like 2-Iodo-4,5-dimethoxybenzoic acid, the IUPAC nomenclature is based on identifying a parent structure and then specifying the substituents attached to it. 3eco.com

In this case, the parent structure is benzoic acid, which consists of a benzene (B151609) ring attached to a carboxylic acid group (-COOH). 3eco.comrasayanconnect.com The carbon atom of the benzene ring that is attached to the carboxylic acid group is designated as position 1. The remaining positions on the benzene ring are then numbered sequentially from 2 to 6.

The substituents on the benzene ring are:

An iodo group (-I) at position 2.

A methoxy (B1213986) group (-OCH3) at position 4.

Another methoxy group (-OCH3) at position 5.

According to IUPAC rules, the substituents are listed in alphabetical order (dimethoxy, iodo) preceding the name of the parent compound. The positions of these substituents are indicated by the corresponding numbers. Therefore, the systematic IUPAC name for this compound is This compound .

Common Synonyms and Acronyms

While the systematic IUPAC name provides a definitive identification, chemical compounds are often referred to by a variety of synonyms and, in some cases, acronyms in scientific literature, chemical catalogs, and commercial contexts. These alternative names can be historical, trivial, or simplified representations.

For this compound, some of the common synonyms include:

4,5-Dimethoxy-2-iodobenzoic acid

It is important for researchers and chemists to be aware of these synonyms to ensure comprehensive information retrieval from various sources.

Chemical Abstracts Service (CAS) Registry Number and Its Significance in Research

Beyond systematic and common names, the most definitive and widely used identifier for a chemical substance is its Chemical Abstracts Service (CAS) Registry Number. wikipedia.orgcas.org The CAS, a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance that has been described in the open scientific literature. wikipedia.org The CAS Registry Number for this compound is 61203-48-3 . nedstar.com

A CAS Registry Number is a numeric identifier that can contain up to ten digits, separated by hyphens into three parts. cas.orgpragmetis.com The rightmost digit is a check digit used to verify the validity and uniqueness of the entire number. pragmetis.com Unlike IUPAC names, CAS numbers have no inherent chemical significance in their structure; they are assigned in sequential order as new substances are identified and entered into the CAS REGISTRY® database. globalhazmat.comontosight.ai

The significance of the CAS Registry Number in research is multifaceted and crucial for several reasons:

Unambiguous Identification: A CAS number provides a single, unique identifier for a chemical substance, eliminating the confusion that can arise from multiple systematic, generic, or trade names. cas.orgglobalhazmat.com This is particularly important for complex molecules or when dealing with a global scientific community where language and naming conventions may vary. pragmetis.com

Information Retrieval: CAS numbers are a key tool for searching chemical databases and scientific literature. creativesafetysupply.comreach24h.com Researchers can use the CAS number to reliably and comprehensively retrieve all relevant data on a specific substance, including its physical and chemical properties, synthesis methods, and biological activities, from platforms such as SciFinder®, PubChem, and Scopus. creativesafetysupply.comrasayanconnect.com

Regulatory Compliance and Safety: Governmental and international regulatory bodies rely on CAS numbers for the precise identification of chemical substances in contexts such as safety data sheets (SDS), inventory management, and import/export regulations. ontosight.aisdsmanager.com This ensures that information regarding hazards, handling, and disposal is accurately associated with the correct chemical.

Global Standardization: The international recognition of CAS numbers facilitates clear communication and collaboration among scientists, industries, and regulatory agencies worldwide. pragmetis.com

Synthetic Methodologies for 2 Iodo 4,5 Dimethoxybenzoic Acid

Classical and Established Synthetic Routes

The classical approaches to the synthesis of 2-Iodo-4,5-dimethoxybenzoic acid leverage well-known reactions in organic chemistry, starting from readily available precursors. These routes include direct iodination, transformations of amino and nitro derivatives, halogen exchange reactions, and oxidation of precursor aldehydes.

Synthesis from 3,4-Dimethoxybenzaldehyde (B141060) Precursors

A logical synthetic approach begins with a 3,4-dimethoxy-substituted benzene (B151609) ring, introducing the iodine atom at the 2-position and then converting a substituent at the 1-position into the carboxylic acid. Starting from 3,4-dimethoxybenzaldehyde (veratraldehyde), the synthesis involves a two-step process: iodination of the aromatic ring followed by oxidation of the aldehyde group.

Direct iodination of activated aromatic rings can be effectively carried out using a combination of iodine and a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver trifluoroacetate (B77799) (AgTFA) researchgate.net. The methoxy (B1213986) groups at positions 4 and 5 are electron-donating and activate the aromatic ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions. In the case of 3,4-dimethoxybenzaldehyde, the position ortho to the 4-methoxy group and meta to the 5-methoxy group (the 2-position) is sterically accessible and electronically favored for iodination.

The reaction mechanism involves the in-situ generation of a more potent iodinating agent, such as iodine nitrate (INO₃) or trifluoroacetyl hypoiodite (CF₃COOI), from the reaction of molecular iodine (I₂) with the silver salt. This electrophile then attacks the electron-rich aromatic ring to yield the iodinated product. While the direct iodination of 3,4-dimethoxybenzoic acid using an I₂/AgNO₃ couple has been reported to yield a mixture of products, careful control of reaction conditions can favor the formation of the 2-iodo isomer researchgate.net. A similar strategy can be applied to 3,4-dimethoxybenzaldehyde.

Table 1: Iodination of Methoxybenzoic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | I₂ / AgOOCCF₃ | 2-Iodo-3,4,5-trimethoxybenzoic acid | researchgate.net |

Following the successful iodination to form 2-iodo-4,5-dimethoxybenzaldehyde, the next step is the oxidation of the aldehyde moiety to a carboxylic acid. This transformation is a standard and well-documented process in organic synthesis.

Preparation from 2-Amino-4,5-dimethoxybenzoic acid Derivatives

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate wikipedia.orgmasterorganicchemistry.comnih.gov. This approach is applicable to the synthesis of this compound, starting from 2-Amino-4,5-dimethoxybenzoic acid.

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).

Iodide Substitution: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (diatomic nitrogen, N₂), and it is displaced by the iodide ion to form the corresponding aryl iodide organic-chemistry.org. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction proceeds without a catalyst due to the high nucleophilicity of the iodide ion organic-chemistry.org.

The synthesis of the required precursor, 2-Amino-4,5-dimethoxybenzoic acid, can be accomplished by the reduction of 4,5-Dimethoxy-2-nitrobenzoic acid chemicalbook.com.

Table 2: Key Reactions in the Synthesis from Amino Precursors

| Reaction | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| Diazotization | 2-Amino-4,5-dimethoxybenzoic acid | NaNO₂, HCl (aq), 0-5 °C | 2-Carboxy-4,5-dimethoxyphenyldiazonium chloride |

Methods Involving 4,5-Dimethoxy-2-nitrobenzoic Acid as Intermediate

This synthetic route utilizes 4,5-Dimethoxy-2-nitrobenzoic acid as a key intermediate. This compound can be synthesized by the nitration of 3,4-dimethoxybenzoic acid (veratric acid) using nitric acid chemicalbook.com. The electron-donating methoxy groups direct the nitration to the ortho position (position 2).

Once the nitro-intermediate is obtained, the synthesis proceeds in two subsequent steps:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid chemicalbook.com. This step yields 2-Amino-4,5-dimethoxybenzoic acid.

Sandmeyer Reaction: As described in section 2.1.2, the resulting amino compound is then converted to this compound via diazotization followed by treatment with potassium iodide.

This multi-step pathway is a robust and widely used method for introducing an iodine atom ortho to a carboxylic acid group when direct iodination is not feasible or gives low yields.

Table 3: Synthesis via Nitro-Intermediate

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Nitration | 3,4-Dimethoxybenzoic acid | HNO₃ | 4,5-Dimethoxy-2-nitrobenzoic acid chemicalbook.com |

| Reduction | 4,5-Dimethoxy-2-nitrobenzoic acid | H₂, Pd/C | 2-Amino-4,5-dimethoxybenzoic acid chemicalbook.com |

Bromination and Transhalogenation Approaches (Contextual to Iodo-Analogues)

Halogen exchange, or transhalogenation, provides another avenue for the synthesis of aryl iodides from other aryl halides, typically aryl bromides. This method often involves a lithium-halogen exchange reaction followed by quenching with an iodine source.

A relevant example is the synthesis of 2-iodo-4,5-dimethoxybenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) prepchem.com. In this procedure, the bromo-compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-70 °C). This results in the exchange of the bromine atom for a lithium atom, forming an aryllithium intermediate. This highly reactive intermediate is then treated with molecular iodine (I₂) to afford the desired iodo-compound prepchem.com.

This principle can be extended to the synthesis of this compound from 2-Bromo-4,5-dimethoxybenzoic acid. The bromo-precursor can be synthesized by the bromination of 3,4-dimethoxybenzoic acid, followed by oxidation if starting from the corresponding aldehyde google.com. The carboxylic acid group would likely need to be protected or two equivalents of the organolithium reagent would be required to first deprotonate the acid and then perform the halogen exchange.

Table 4: Transhalogenation Reaction Example

| Starting Material | Reagents | Intermediate | Quenching Agent | Product |

|---|

Oxidation Reactions to Form Carboxylic Acid Moiety

Several of the synthetic routes described converge on an intermediate aldehyde, such as 2-iodo-4,5-dimethoxybenzaldehyde. The final step in these pathways is the oxidation of the aldehyde group to a carboxylic acid. This is a common and high-yielding transformation in organic synthesis.

A variety of oxidizing agents can be employed for this purpose. A common method involves the use of potassium permanganate (KMnO₄) in an aqueous solution, often under basic or neutral conditions, followed by acidification google.com. Another effective method is the oxidation of aldehydes using sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene, in a buffered solution. This method is known as the Pinnick oxidation and is valued for its mild conditions and high efficiency. For example, 3,4-dimethoxy-6-nitrobenzaldehyde has been oxidized to the corresponding carboxylic acid in 93% yield using sodium chlorite and hydrogen peroxide chemicalbook.com.

The choice of oxidant depends on the other functional groups present in the molecule to avoid unwanted side reactions. For a substrate like 2-iodo-4,5-dimethoxybenzaldehyde, a mild oxidant would be preferable to prevent oxidation of the iodine atom.

Table 5: Aldehyde to Carboxylic Acid Oxidation Methods

| Aldehyde Precursor | Oxidizing Agent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4,5-dimethoxy benzyl chlorine | Potassium permanganate | 2-Chloro-4,5-dimethoxybenzoic acid | 95.5% | google.com |

Potassium Permanganate Oxidation with Phase Transfer Catalysis

The oxidation of alkylaromatic compounds using potassium permanganate (KMnO4) is a fundamental transformation in organic chemistry for producing carboxylic acids. sciforum.net This process can be significantly enhanced by the use of phase transfer catalysis (PTC), which facilitates the reaction between the aqueous permanganate oxidant and the organic substrate. sciforum.net In this system, a quaternary ammonium (B1175870) salt, such as cetyltrimethylammonium bromide, is used to transfer the permanganate ion from the aqueous phase to the organic phase where the oxidation of the aromatic hydrocarbon occurs. sciforum.net

This procedure helps to inhibit the autocatalytic destruction of KMnO4 and prevents the adsorption of the target products onto the manganese (IV) oxide byproduct. sciforum.net The general method involves stirring the alkylaromatic substrate with potassium permanganate and the phase transfer catalyst in a biphasic system (e.g., CH2Cl2/H2O). sciforum.net For the synthesis of this compound, a plausible precursor would be 2-Iodo-4,5-dimethoxytoluene.

Table 1: General Conditions for KMnO4 Oxidation with Phase Transfer Catalysis

| Parameter | Condition |

|---|---|

| Oxidant | Potassium Permanganate (KMnO4) |

| Catalyst | Cetyltrimethylammonium Bromide |

| Solvent System | Dichloromethane/Water |

| Temperature | 50 - 85 °C |

The data in this table is based on general procedures for oxidizing various alkylaromatic substrates and represents a typical framework for this type of reaction. sciforum.net

Novel and Advanced Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient and direct methods for producing iodinated aromatic compounds. These include one-pot strategies that combine multiple reaction steps and metal-catalyzed approaches that offer high selectivity.

One-Pot Synthesis Strategies

One-pot syntheses are highly valued for their efficiency, as they reduce the need for isolating intermediates, thereby saving time and resources. For the synthesis of iodinated benzoic acids, reagents that can generate a potent iodinating agent in situ are particularly effective.

The combination of iodine and silver trifluoroacetate (AgTFA) is an effective system for the iodination of activated aromatic rings. This reagent pair generates trifluoroacetyl hypoiodite, a powerful iodinating agent. researchgate.net This method has been successfully applied to the iodination of 3,4,5-trimethoxybenzoic acid, demonstrating its potential for synthesizing related structures like this compound. researchgate.net The reaction can be modified to avoid the use of large volumes of chlorinated solvents, making the process more environmentally friendly while achieving quantitative yields and high purity. researchgate.net

A similar and effective one-pot protocol for the synthesis of iodinated aromatic acids utilizes an iodine/silver nitrate (I2/AgNO3) couple as the iodinating reagent. mu-varna.bg This method has been specifically applied to the iodination of 3,4-dimethoxybenzoic acid. mu-varna.bg While this approach can lead to a mixture of partially and completely iodinated products, it is attractive for large-scale applications due to its non-toxic and environmentally friendly nature. mu-varna.bg A key advantage is the potential for the spent silver reagent to be recovered and reused. mu-varna.bg The total iodine content in the resulting products is often determined using Volhard's back titration method. mu-varna.bg

Table 2: Comparison of One-Pot Iodination Reagents

| Reagent System | Target Substrate Example | Key Features |

|---|---|---|

| Iodine/Silver Trifluoroacetate | 3,4,5-trimethoxybenzoic acid | Forms powerful trifluoroacetyl hypoiodite; high yield and purity. researchgate.net |

Metal-Catalyzed Approaches (e.g., Palladium-catalyzed C-H Arylation and Oxygenation)

Palladium-catalyzed reactions represent a powerful tool for the direct functionalization of C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. mit.edunih.gov The ortho-arylation of anilides to form biphenyls via a twofold C-H functionalization is a well-described process. mit.edunih.gov This type of oxidative coupling typically occurs in the presence of a palladium catalyst, such as Pd(OAc)2, often with an additive like DMSO to slow the formation of palladium black and maintain catalyst activity. nih.govmit.edu Molecular oxygen can be used as the terminal oxidant, making the process more sustainable. nih.gov

While direct examples for the synthesis of this compound via this method are not detailed in the provided context, the principles of palladium-catalyzed C-H activation are broadly applicable to the functionalization of aromatic rings. mit.edursc.org Such a strategy could hypothetically be adapted for the direct introduction of an iodine atom or other functionalities onto the dimethoxybenzoic acid scaffold.

The efficiency of palladium-catalyzed C-H functionalization is highly dependent on reaction conditions, particularly the catalyst loading. In typical ortho-arylation reactions of anilides, palladium acetate [Pd(OAc)2] loading is often in the range of 5-10 mol %. mit.edumit.edu The addition of a co-catalyst or additive, such as DMSO (10-20 mol %), has been shown to be crucial for achieving high yields by preventing the precipitation of inactive palladium black. nih.govmit.edu The reaction temperature and duration are also critical parameters that must be optimized to drive the reaction to completion while minimizing side reactions. nih.gov For instance, reactions involving electron-deficient substrates may require higher temperatures or increased catalyst loading to achieve satisfactory yields. nih.gov

Table 3: Typical Parameters for Palladium-Catalyzed Ortho-Arylation

| Parameter | Typical Range | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)2 | Facilitates C-H activation and C-C bond formation. mit.edu |

| Catalyst Loading | 5 - 10 mol % | To achieve efficient conversion without excessive cost. mit.edu |

| Additive | DMSO | Stabilizes the active catalyst, preventing decomposition. nih.gov |

| Oxidant | Oxygen (O2) | Serves as the terminal oxidant in the catalytic cycle. nih.gov |

Electrocatalytic Synthesis Methods

Electrocatalytic methods represent a frontier in the synthesis of hypervalent iodine compounds, which are closely related to aryl iodides like this compound. These strategies are founded on the principle of harnessing anodically generated iodanyl radicals to facilitate the desired chemical transformations. nih.gov This approach offers a modern alternative for creating iodine-carbon bonds through electrochemical means, leveraging reactive intermediates that drive the synthesis forward. nih.gov

Detailed experimental and computational studies have highlighted the critical role of iodanyl radical intermediates, which are formally I(II) species, in the synthesis of iodine-containing aromatic compounds. nih.gov The generation of these transient I(II) intermediates is a key step in certain oxidative pathways involving aryl iodides. nih.gov While previously understood primarily in the context of reductive processes, recent research has demonstrated their productive role in aerobic and electrochemical synthesis of hypervalent iodine reagents. nih.gov The intermediacy of iodanyl radicals provides a mechanistic basis for the development of novel catalytic cycles where an aryl iodide can be oxidized to a reactive state, enabling various functionalization reactions. nih.gov

Optimization of Synthetic Parameters

The successful synthesis of this compound hinges on the careful optimization of several key parameters, including the choice of reagents, their stoichiometry, and the specific reaction conditions employed.

Influence of Reagents and Stoichiometry

The selection of reagents and their relative amounts is crucial for achieving high efficiency and yield in the iodination of dimethoxybenzoic acid derivatives. Various systems have been developed, each with distinct characteristics. A common approach involves the direct iodination of the aromatic ring using molecular iodine in the presence of an oxidizing agent. Another effective method utilizes a combination of iodine and silver trifluoroacetate (AgTFA), which has been successful in the iodination of deactivated arenes. researchgate.net

In silver-catalyzed decarboxylative iodination, the stoichiometry of the components plays a significant role. A typical procedure may involve the substrate, a catalytic amount of a silver salt (e.g., 25 mol % silver(I) carbonate), and stoichiometric amounts of an oxidant and iodine (e.g., 2.0 equivalents of potassium persulfate and 2.0 equivalents of iodine). mdpi.com The choice and quantity of the base can also be influential; screenings have shown that more soluble carbonate bases can improve reactivity in certain decarboxylative procedures. nih.gov

| Reagent System | Key Components & Stoichiometry | Application Context | Reference |

|---|---|---|---|

| Silver-Catalyzed Decarboxylative Iodination | Aryl Carboxylic Acid (1 equiv.), Ag₂CO₃ (0.25 equiv.), K₂S₂O₈ (2 equiv.), I₂ (2 equiv.), Na₂CO₃ (2 equiv.) | Microwave-assisted synthesis of aryl iodides from aromatic acids. | mdpi.com |

| Transition-Metal-Free Decarboxylative Iodination | Benzoic Acid (1 equiv.), I₂ (3 equiv.) | Direct conversion of benzoic acids to aryl iodides without a metal catalyst. | semanticscholar.org |

| Silver Trifluoroacetate System | 3,4,5-trimethoxybenzoic acid, I₂, Silver Trifluoroacetate (AgTFA) | Effective iodination of deactivated aromatic rings. | researchgate.net |

| Oxidizing Agent System | 4-methoxybenzoic acid, I₂, Oxidizing Agent (e.g., Oxone® or Potassium Iodate) | Electrophilic aromatic substitution under acidic conditions. |

Reaction Conditions (Temperature, Solvent, Time)

Reaction conditions, including temperature, solvent, and duration, are critical variables that must be fine-tuned to maximize product yield and minimize side reactions. The optimal conditions can vary significantly depending on the specific synthetic method being employed.

For instance, microwave-assisted decarboxylative iodination can be performed at 130°C for a relatively short duration of 45 minutes using acetonitrile as the solvent. mdpi.com In contrast, some transition-metal-free decarboxylative methods may require higher temperatures and longer reaction times, such as heating at 170°C for 16 hours in dioxane. semanticscholar.org In cases where the starting material has a high melting point, such as 2-methylbenzoic acid, the iodination can be carried out in a solvent-free melt at temperatures ranging from 50 to 200°C. google.com The choice of solvent is also critical, with polar aprotic solvents like DMSO and N,N-dimethylacetamide being used for certain demethylation and substitution reactions at elevated temperatures (e.g., 150°C for 2-3 hours). google.com

| Method | Temperature | Solvent | Time | Reference |

|---|---|---|---|---|

| Microwave-Assisted Decarboxylative Iodination | 130°C | Acetonitrile | 45 minutes | mdpi.com |

| Transition-Metal-Free Decarboxylative Iodination | 170°C | Dioxane | 16 hours | semanticscholar.org |

| Solvent-Free Iodination | 50 - 200°C | None (Melt) | Not Specified | google.com |

| Amine-Mediated Demethylation | 150°C | DMSO or N,N-dimethylacetamide | 2 - 3 hours | google.com |

Purity and Isolation Techniques

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to separate the target compound from unreacted starting materials, reagents, and undesired byproducts. The choice of method is dictated by the physical properties of the acid and the nature of the impurities. Recrystallization is a primary and well-established technique for purifying crude benzoic acid derivatives. ma.edugoogle.com This method leverages the difference in solubility of the compound in a hot versus a cold solvent. For benzoic acids, water is often a suitable solvent, as the compound is significantly more soluble in hot water than in cold water. youtube.com The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals while the majority of impurities remain dissolved in the mother liquor. ma.edualfa-chemistry.com

Following crystal formation, vacuum or suction filtration is employed to efficiently separate the purified crystals from the liquid. youtube.com The collected crystals are then typically washed with a small amount of ice-cold solvent to remove any residual mother liquor adhering to their surface. ma.edu Finally, the pure product is dried, often under reduced pressure, to remove the last traces of solvent.

In cases where recrystallization does not provide adequate purity, or for the separation of compounds with very similar solubility profiles, column chromatography is a viable alternative for the purification of iodoarenes.

| Technique | Principle | Application in Synthesis |

|---|---|---|

| Recrystallization | Differential solubility of the compound in a hot versus cold solvent. Slow crystal formation excludes impurities. | Primary method for purifying the crude solid product from soluble impurities. alfa-chemistry.com |

| Hot Filtration | Physical separation of insoluble impurities from a hot, saturated solution of the desired compound. | Used during recrystallization to remove insoluble byproducts or starting materials. youtube.com |

| Vacuum/Suction Filtration | Rapid separation of solid crystals from the liquid mother liquor using a pressure differential. | To isolate the purified crystals after they have formed from the cooled solution. ma.edu |

| Cold Solvent Wash | Washing the isolated crystals with a minimal amount of cold solvent to remove adhering mother liquor without significantly redissolving the product. | Final purification step after filtration to enhance the purity of the crystalline product. ma.edu |

| Drying Under Reduced Pressure | Removal of residual solvent from the final product at a lower temperature to prevent decomposition. | To obtain the final, solvent-free this compound. |

Challenges and Limitations in Synthesis

The synthesis of this compound is not without its difficulties. Key challenges include controlling the reaction to prevent the formation of multiple products, managing the toxicity of reagents, and overcoming the influence of electronic and steric factors.

Formation of Mixtures of Iodinated Products

A significant challenge in the iodination of 4,5-dimethoxybenzoic acid is achieving regioselectivity and preventing over-iodination. The starting aromatic ring has two electron-donating methoxy groups and an electron-withdrawing, ortho-directing carboxylic acid group. This substitution pattern strongly activates the ring towards electrophilic aromatic substitution at the two equivalent positions ortho to the carboxylic acid group (C2 and C6).

| Compound | Structure | Role in Synthesis |

|---|---|---|

| 4,5-Dimethoxybenzoic acid |  | Starting Material |

| This compound |  | Desired Mono-iodinated Product |

| 2,6-Diiodo-4,5-dimethoxybenzoic acid |  | Potential Di-iodinated Byproduct |

Reagent Toxicity and Environmental Considerations

The reagents used in iodination reactions present another set of challenges related to safety and environmental impact. Traditional iodination protocols often employ molecular iodine (I₂) activated by strong oxidizing agents or silver salts. acs.org Many of these reagents are hazardous, toxic, or pose environmental risks. nih.gov

For instance, heavy metal salts, such as those of silver, are effective but environmentally undesirable and should be avoided if possible. acsgcipr.org Some hypervalent iodine reagents, while effective, can be explosive under certain conditions. acsgcipr.org The use of chlorinated solvents for the reaction medium is also a concern due to their environmental persistence and toxicity. Furthermore, organoiodide compounds themselves, along with waste streams containing them, can be bioaccumulative and difficult to treat. acsgcipr.org

In response to these issues, significant effort has been directed towards developing "greener" iodination methods. These approaches focus on using less hazardous reagents, employing environmentally benign solvents like water, and utilizing catalytic systems to minimize waste. researchgate.netresearchgate.net Electrochemical methods that generate the reactive iodine species in situ without the need for bulk chemical oxidants represent a promising green alternative. nih.govresearchgate.net

| Reagent/Condition | Concern | Greener Alternative |

|---|---|---|

| Silver (Ag) Salts | Heavy metal waste, environmental toxicity. acsgcipr.org | Catalytic systems avoiding heavy metals; electrochemical methods. nih.gov |

| Strong Oxidizing Agents | Toxicity, hazardous handling, and potential for side reactions. nih.gov | Hydrogen peroxide (H₂O₂), which yields water as a byproduct. nih.gov |

| Chlorinated Solvents (e.g., Dichloromethane) | Environmental persistence, toxicity. | Water, or greener organic solvents like hexafluoroisopropanol (HFIP). acs.org |

| Hypervalent Iodine Reagents | Potential for being explosive. acsgcipr.org | In situ generation of the active species from safer precursors. |

Steric and Electronic Effects in Halogenation

The outcome of the halogenation reaction on the 4,5-dimethoxybenzoic acid ring is governed by a delicate interplay of steric and electronic effects.

Electronic Effects: The benzene ring of the starting material is highly activated by the two strong electron-donating methoxy (-OCH₃) groups at the C4 and C5 positions. These groups direct incoming electrophiles to the positions ortho to them, namely C2 and C6. The carboxylic acid (-COOH) group at C1 is an electron-withdrawing, deactivating group, but it also acts as an ortho-director. Therefore, the electronic guidance from all three substituents converges, strongly favoring electrophilic attack at the C2 and C6 positions.

Steric Effects: While electronics favor substitution at both C2 and C6, steric hindrance plays a crucial role in determining the reaction's selectivity. rsc.org The iodine atom is a large electrophile. The introduction of the first iodine atom at the C2 position, which is adjacent to the already bulky -COOH group, creates a sterically crowded environment. This increased steric hindrance makes the subsequent iodination at the C6 position, now flanked by both a carboxylic acid group and a large iodine atom, kinetically less favorable. This steric impediment is often the key to selectively obtaining the mono-iodinated product over the di-iodinated one. However, forcing conditions (e.g., higher temperatures or longer reaction times) can overcome this steric barrier, leading to the formation of the byproduct mixture discussed previously.

| Functional Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH (Carboxylic acid) | C1 | Deactivating, Electron-withdrawing | Ortho- (to C2, C6) |

| -OCH₃ (Methoxy) | C4 | Activating, Electron-donating | Ortho- (to C3, C5), Para- (to C1) |

| -OCH₃ (Methoxy) | C5 | Activating, Electron-donating | Ortho- (to C4, C6), Para- (to C2) |

Chemical Reactivity and Transformation Studies of 2 Iodo 4,5 Dimethoxybenzoic Acid

Reactions Involving the Iodo Group

The carbon-iodine bond is the primary site of reactivity in 2-Iodo-4,5-dimethoxybenzoic acid, enabling a range of substitution and coupling reactions. The high polarizability and relative weakness of this bond, compared to other carbon-halogen bonds, make the iodine atom an excellent leaving group and a key participant in metal-catalyzed processes.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the iodo substituent with a variety of nucleophiles. The generally accepted mechanism for activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step temporarily disrupts the aromaticity of the ring. libretexts.org In the second step, the aromatic system is regenerated by the expulsion of the iodide ion, which functions as a good leaving group. libretexts.org

For simple aryl halides, this reaction is often slow because the formation of the high-energy carbanionic intermediate is energetically unfavorable. libretexts.org However, the reactivity can be significantly influenced by the other substituents on the aromatic ring. While the electron-donating methoxy (B1213986) groups on this compound might typically deactivate the ring towards nucleophilic attack, the reaction can be facilitated under specific conditions or with highly reactive nucleophiles. Reactions involving related compounds, such as 2-iodo-4,5-dimethylbenzaldehyde (B3059430), demonstrate that the iodine atom can be displaced via nucleophilic substitution, for example, through hydroxylation using sodium hydroxide (B78521) at elevated temperatures to yield the corresponding hydroxy derivative.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org The high reactivity of the carbon-iodine bond facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. wikipedia.orglibretexts.org

Suzuki Coupling The Suzuki reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Aryl iodides are highly effective coupling partners. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the activated organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Research on analogous compounds like 2-Iodo-4,5-dimethylbenzaldehyde shows high efficiency in Suzuki couplings.

| Reaction Partner | Catalyst | Base | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Aryl boronic acid | Pd/C | K₂CO₃ | 80°C | 2-Aryl-4,5-dimethylbenzaldehyde | 78–92% |

Sonogashira Coupling The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of the aryl halide in Sonogashira couplings follows the order I > Br > Cl, making this compound a prime candidate for this transformation. wikipedia.org The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org Copper-free protocols have also been developed. libretexts.orgnih.gov

| Reaction Partner | Catalyst System | Base | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Trimethylsilylacetylene (TMSA) | Pd catalyst (1 mol%), CuI (1 mol%) | Triethylamine (TEA) | Room Temp, 2 hrs | (2,4-Dimethylphenyl)ethynyl)trimethylsilane | 96% |

Heck Reaction The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, creating a Pd(II) complex. wikipedia.org This is followed by the insertion of the alkene into the palladium-carbon bond (syn-addition), and the cycle concludes with a β-hydride elimination that forms the C=C bond of the product and regenerates the palladium catalyst. wikipedia.orgyoutube.com The reaction is highly valuable for its ability to forge carbon-carbon bonds under relatively mild conditions and has been applied in the synthesis of complex molecules. youtube.com

Formation of Hypervalent Iodine Reagents (e.g., 2-Iodoxybenzoic Acid (IBX) and 2-Iodosobenzoic Acid (IBA) derivatives)

The iodine atom in this compound can be oxidized from its +1 state to higher oxidation states, typically +3 (iodinane) or +5 (iodane), to form hypervalent iodine reagents. nih.gov These compounds are highly valuable as selective and environmentally benign oxidizing agents in organic synthesis. nih.govnih.gov

The oxidation of this compound would yield its corresponding hypervalent derivatives:

4,5-Dimethoxy-2-iodosobenzoic acid (a derivative of IBA): This iodine(III) reagent can be synthesized by oxidizing the parent iodoarene.

4,5-Dimethoxy-2-iodoxybenzoic acid (a derivative of IBX): This iodine(V) reagent is a powerful and versatile oxidant, analogous to the well-known 2-Iodoxybenzoic acid (IBX). It can be formed through the oxidation of this compound using strong oxidizing agents like Oxone. nsf.gov

The synthesis of hypervalent iodine compounds typically involves the oxidation of an iodoarene with reagents such as peracetic acid, m-chloroperbenzoic acid (m-CPBA), or potassium bromate. nsf.govarkat-usa.org The presence of electron-donating methoxy groups on the aromatic ring can influence the stability and reactivity of the resulting hypervalent iodine species.

The formation of hypervalent iodine reagents from an aryl iodide involves the oxidation of the iodine center. This process is generally considered a two-electron oxidation. For instance, the oxidation of 2-iodobenzoic acid to IBX with Oxone is a key transformation. nsf.gov

While the initial formation is a multi-electron process, the subsequent reactions mediated by these hypervalent iodine reagents can proceed through various mechanisms, including single electron transfer (SET) pathways. nih.gov The reactivity of hypervalent iodine compounds often mirrors that of transition metals, involving steps like oxidative addition and reductive elimination. nih.gov In certain transformations, these reagents can initiate radical processes. For example, hypervalent iodine compounds can be used to generate oxygen-centered radicals from alcohols or acids, which can then undergo further reactions. nih.gov This dual reactivity, encompassing both two-electron and single-electron pathways, contributes to the wide synthetic utility of these reagents.

A significant drawback of using hypervalent iodine reagents is their poor atom economy when used in stoichiometric amounts, as they generate an iodoarene byproduct. nsf.gov To overcome this, catalytic systems have been developed where the parent iodoarene is used in catalytic quantities and is continuously re-oxidized to the active hypervalent species in situ by a terminal oxidant, such as Oxone or m-CPBA. nih.govnsf.gov

Derivatives of 2-iodobenzoic acid have proven to be effective precatalysts for a range of oxidative transformations. nsf.gov For example, substituted 2-iodobenzoic acids can catalyze the oxidation of alcohols to aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and the substrate. nsf.gov It is expected that a 4,5-dimethoxy-IBX derivative, generated in situ from this compound, would serve as a competent catalyst for similar oxidations.

| Substrate | Precatalyst | Terminal Oxidant | Solvent | Product |

|---|---|---|---|---|

| Primary Alcohols | 3,4,5,6-Tetramethyl-2-iodobenzoic acid | Oxone | Nitromethane | Aldehydes |

| Primary Alcohols | 3,4,5,6-Tetramethyl-2-iodobenzoic acid | Oxone | MeCN:H₂O | Carboxylic Acids |

| Secondary Alcohols | 3,4,5,6-Tetramethyl-2-iodobenzoic acid | Oxone | MeCN:H₂O | Ketones |

Transhalogenation Reactions (e.g., Bromination to 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid)

Transhalogenation refers to the replacement of one halogen atom with another on an aromatic ring. While direct iodination of substituted benzoic acids is a known process researchgate.net, the specific conversion of this compound to 2,6-Dibromo-3,4,5-trimethoxybenzoic acid as requested presents a structural inconsistency, as the starting material contains two methoxy groups and the product contains three.

Focusing on the halogen exchange aspect, such transformations, known as electrophilic aromatic substitution (ipso-substitution), are possible but less common than the substitution of hydrogen. The success of such a reaction would depend on the relative electrophilicity of the incoming halogen and the stability of the carbocation intermediate. More commonly, iodoarenes can act as catalysts in halogenation reactions. For instance, iodobenzene (B50100) can be used as a recyclable catalyst in conjunction with a terminal oxidant to achieve the regioselective monobromination of electron-rich aromatic compounds using lithium bromide as the bromine source. organic-chemistry.org This suggests that while a direct stoichiometric transhalogenation might be challenging, catalytic pathways involving the iodo group could facilitate other halogenations on the same or different molecules.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides, or its complete removal through decarboxylation.

The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from this compound can be achieved through standard methods such as Fischer-Speier esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to yield the corresponding ester.

Amidation: The synthesis of amides from this compound is a robust process, often proceeding through the activation of the carboxylic acid. A common method involves converting the acid to a more reactive acyl chloride. For instance, reacting this compound with thionyl chloride (SOCl₂) would produce 2-iodo-4,5-dimethoxybenzoyl chloride. This intermediate is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding N-substituted amide, with the elimination of hydrogen chloride. This two-step, one-pot procedure is highly effective for synthesizing a wide range of amides. researchgate.net

Table 1: General Conditions for Amidation of Iodo-Aromatic Acids This table is based on analogous reactions with similar iodo-substituted benzoic acids. researchgate.net

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Product Type |

| 1. Acyl Chloride Formation | Thionyl Chloride | - | Benzene (B151609) (for azeotropic removal) | Reflux | Acyl Chloride |

| 2. Amide Formation | Amine | Triethylamine (Base) | Anhydrous CH₂Cl₂ | 0 °C to Room Temp. | N-substituted Amide |

Decarboxylation, the removal of the carboxyl group, of aromatic acids can be challenging but is facilitated by activating groups on the aromatic ring. For benzoic acid derivatives with electron-donating methoxy groups, such as this compound, acid-catalyzed decarboxylation is a viable pathway. nih.govymdb.ca

The mechanism for the decarboxylation of the closely related 2,4-dimethoxybenzoic acid provides significant insight. ymdb.ca The reaction is accelerated in strong acidic solutions. It is proposed that the reaction proceeds through the formation of a conjugate acid of the benzoic acid, which then allows for the requisite carbon-carbon bond cleavage via a ring-protonated tautomer. The electron-donating nature of the methoxy groups stabilizes the positive charge that develops on the ring during this transition state, thereby lowering the activation energy for the reaction. ymdb.ca This process avoids the formation of highly energetic protonated CO₂, instead producing the corresponding dimethoxy-iodobenzene and carbon dioxide.

Reactions Involving the Methoxy Groups

The two methoxy groups on the aromatic ring are also sites for chemical transformation, most notably through demethylation.

The ether linkages of the methoxy groups can be cleaved under strong acidic conditions. A study on the demethylation of various bromomethoxybenzoic acids, which also included this compound, explored this reaction using a mixture of hydrobromic acid and acetic acid (HBr-HOAc). organic-chemistry.org

When this compound was treated with HBr-HOAc, the reaction yielded isovanillic acid (3-hydroxy-4-methoxybenzoic acid). This outcome indicates that the reaction involves more than simple demethylation; it also includes the reductive removal (de-iodination) of the iodine atom from the 2-position and the selective demethylation of the methoxy group at the 5-position. The study suggested a relationship between the loss of the halogen and the presence of a hydroxyl group para to it in the intermediate stages. organic-chemistry.org

Table 2: Products from the Demethylation of this compound organic-chemistry.org

| Starting Material | Reagents | Key Transformations | Final Product |

| This compound | HBr-HOAc | De-iodination at C2, Demethylation at C5 | Isovanillic acid |

Cyclization and Ring-Forming Reactions

Substituted benzoic acids are crucial precursors for the synthesis of fused heterocyclic systems.

Quinazoline-2,4-diones are an important class of heterocyclic compounds. Their synthesis typically relies on cyclization reactions starting from 2-aminobenzoic acid (anthranilic acid) or its derivatives. generis-publishing.com Common methods involve heating an anthranilic acid with urea (B33335) or reacting it with isocyanates. generis-publishing.com

The reaction of a carboxylic acid with a carbodiimide (B86325) is a standard method for forming amides and peptides, proceeding through an O-acylisourea intermediate. nih.govwikipedia.org However, for the formation of a quinazolinedione ring system from a benzoic acid, the presence of a nucleophilic amino group at the ortho (2-position) is essential for the final intramolecular cyclization step.

Therefore, this compound cannot directly form a quinazolinedione through reactions with carbodiimides. It must first be converted into its corresponding anthranilic acid derivative, 2-amino-4,5-dimethoxybenzoic acid. This transformation can be achieved via methods such as copper-catalyzed amination or palladium-catalyzed cross-coupling reactions to replace the iodo group with an amino group.

Once 2-amino-4,5-dimethoxybenzoic acid is synthesized, it can then undergo cyclization to form the corresponding 6,7-dimethoxyquinazoline-2,4-dione.

Synthesis of Flavones, Flavanones, Isoflavones, and Xanthones

This compound and its derivatives are valuable precursors in the synthesis of a variety of oxygen-containing heterocyclic compounds, including flavones, flavanones, isoflavones, and xanthones. These classes of compounds are of significant interest due to their widespread occurrence in nature and their diverse biological activities.

Flavones and Flavanones:

The synthesis of flavones and flavanones often involves the construction of the characteristic chromone (B188151) or chromanone core. While direct use of this compound in well-known methods like the Baker-Venkataraman or Allan-Robinson reactions is not extensively documented, its structural motifs are incorporated through multi-step syntheses. For instance, related 2-hydroxyacetophenones, which can be conceptually derived from benzoic acids, are key starting materials. These can be condensed with aromatic aldehydes to form chalcones, which then undergo cyclization to yield flavanones. Subsequent oxidation of flavanones leads to the corresponding flavones.

Palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones represents a modern approach to synthesizing both flavones and flavanones. rsc.orgnih.gov This method offers a divergent pathway where the choice of oxidants and additives can selectively lead to either product. rsc.orgnih.gov For example, using a Pd(TFA)₂ catalyst with 5-nitro-1,10-phenanthroline (B1664666) in DMSO under an oxygen atmosphere can facilitate the conversion of 2'-hydroxydihydrochalcones to flavones. rsc.org

The synthesis of iodo-substituted flavanones has been achieved by refluxing 1-(2-hydroxy-3-iodo-5-methylphenyl)-3-phenyl-1,3-propanedione with various aromatic aldehydes in ethanol (B145695) with a piperidine (B6355638) catalyst. tsijournals.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 2'-Hydroxydihydrochalcones | Pd(TFA)₂, 5-nitro-1,10-phenanthroline, DMSO, O₂ | Flavones | rsc.org |

| 1-(2-hydroxy-3-iodo-5-methylphenyl)-3-phenyl-1,3-propanedione, Aromatic Aldehydes | Ethanol, Piperidine, Reflux | Iodo-Flavanones | tsijournals.com |

| 2-Hydroxyacetophenones, Aromatic Aldehydes | Base | 2'-Hydroxychalcones | nih.gov |

| 2'-Hydroxychalcones | Acid or Base | Flavanones | nih.govresearchgate.net |

| Flavanones | Oxidation | Flavones | nih.gov |

Isoflavones:

The synthesis of isoflavones, characterized by a 3-phenylchromen-4-one skeleton, can also be approached using derivatives related to this compound. For example, the synthesis of 4',5-dihydroxy-2',5'-dimethoxy-2",2"-dimethylpyrano[6",5"-h]isoflavone has been accomplished starting from the corresponding chalcone (B49325).

Xanthones:

Xanthones, which feature a dibenzo-γ-pyrone framework, can be synthesized through the acid-catalyzed cyclization of 2-phenoxybenzoic acids. ijsr.net While the direct use of this compound in this reaction is not explicitly detailed, its structural elements can be incorporated into the 2-phenoxybenzoic acid precursor. The cyclization is typically achieved using a strong acid like sulfuric acid, leading to the formation of the xanthone (B1684191) core in high yield. ijsr.net

Intramolecular C-H Oxygenation and Lactone Formation

The reactivity of this compound extends to intramolecular C-H oxygenation and lactone formation, although specific examples involving this exact molecule are not prevalent in the provided search results. However, the principles can be inferred from related iodobenzoic acid derivatives. The ortho-iodo substituent can direct and facilitate cyclization reactions. For instance, hypervalent iodine reagents, often generated in situ from 2-iodobenzoic acids, are known to mediate oxidative cyclizations. These reactions can lead to the formation of lactones through the oxygenation of a suitably positioned C-H bond, such as an alkyl side chain.

Formation of Benz[g]indazoles and Related Heterocycles

While the direct synthesis of benz[g]indazoles from this compound is not explicitly described, the formation of related heterocyclic systems from analogous starting materials highlights potential synthetic pathways. The core structure of this compound can be a building block for more complex heterocyclic frameworks.

Synthesis of Isochromanes

The synthesis of isochromanes, which are bicyclic ethers, can be achieved from precursors that share structural similarities with derivatives of this compound. A notable example is the synthesis of 5,8-dimethoxy-1H-isochromene. psu.edu This synthesis started from 2,5-dihydroxybenzoic acid, which underwent a series of transformations including diallylation, Claisen rearrangement, and methylation to introduce the methoxy groups. psu.edu The resulting intermediate, (2-allyl-3,6-dimethoxyphenyl)methanol, was then subjected to a ruthenium-mediated isomerization/ring-closing metathesis to form the isochromene. psu.edu This isochromene can be further converted to the corresponding isochroman-4-ol. psu.edu This demonstrates how the core aromatic structure with methoxy substituents can be elaborated into the isochromane ring system.

Reaction Mechanisms and Kinetic Studies

Investigation of Intermediates and Transition States

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting product outcomes. The investigation of reaction intermediates and transition states provides insight into the stepwise process of a chemical transformation.

In many reactions, particularly those involving catalysis, intermediates are species that exist for a finite lifetime and represent local energy minima on the reaction coordinate. youtube.com Transition states, on the other hand, are high-energy, transient configurations at the peak of the energy barrier between reactants and products (or intermediates). youtube.com

For reactions involving iodobenzoic acid derivatives, such as palladium-catalyzed coupling reactions, the mechanism often involves key steps like oxidative addition, transmetalation, and reductive elimination. Spectroscopic techniques and kinetic studies can help to identify and characterize the organopalladium intermediates involved in these catalytic cycles.

In the context of flavonoid synthesis, kinetic analysis of the palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has shown the formation of 2'-hydroxychalcone (B22705) as an intermediate. nih.gov Time-dependent studies revealed that the concentration of the starting dihydrochalcone (B1670589) decreases as the chalcone intermediate and the final flavone (B191248) product are formed. nih.gov

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry and theoretical modeling have become indispensable tools for elucidating complex reaction mechanisms. arxiv.org These methods allow for the exploration of potential energy surfaces, the calculation of the energies of intermediates and transition states, and the visualization of reaction pathways. arxiv.orgchemrxiv.org

For reactions involving this compound, computational studies could be employed to:

Predict the most likely reaction pathways for its various transformations.

Determine the geometries and energies of transition states, providing insight into the activation barriers of different reaction steps.

Understand the role of substituents, such as the iodo and dimethoxy groups, on the reactivity of the molecule.

Model the interaction of the molecule with catalysts, helping to explain the observed selectivity and efficiency.

By combining experimental observations with theoretical calculations, a more complete and detailed understanding of the chemical behavior of this compound can be achieved.

Derivatives and Analogues of 2 Iodo 4,5 Dimethoxybenzoic Acid

Structural Modifications and Their Synthetic Utility

Replacing the iodine atom with other halogens, such as bromine, yields compounds like 2-bromo-4,5-dimethoxybenzoic acid. This derivative is a valuable intermediate in chemical synthesis. google.com For instance, it serves as a starting material for producing various flavonoid compounds. google.com The synthesis of 2-bromo-4,5-dimethoxybenzoic acid can be achieved by the directed bromination of 3,4-dimethoxytoluene, followed by oxidation with potassium permanganate. google.com An alternative route involves the bromination of 3,4-dimethoxybenzaldehyde (B141060) in methanol, which produces the intermediate 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with high yields of 90-92%. mdma.ch This bromo-derivative is noted as a 2-halo-4,5-dialkoxybenzoic acid derivative and can be used to synthesize norathyriol (B23591) and urolithins. chemicalbook.comchemicalbook.com

The introduction of a hydroxyl group in place of the iodine atom results in 2-hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxysalicylic acid. nih.govchemicalbook.com This compound is a high-purity, industrial-grade chemical that serves as an important intermediate in the pharmaceutical industry. vihitabio.com Notably, it is a key component in the synthesis of Acotiamide, a medication for gastric motility. vihitabio.comgoogle.com It is also used in the preparation of salicylanilide (B1680751) derivatives that act as inhibitors for certain protein kinases. chemicalbook.com One synthetic route to this derivative involves the selective demethylation of 2,4,5-trimethoxybenzoic acid using a Lewis acid or by reacting it with a linear or cyclic amine in a polar aprotic solvent. google.com Another method involves the hydrolysis of 2-bromo-4,5-dimethoxybenzoic acid in the presence of a copper compound. google.com

Adding another methoxy (B1213986) group to the benzene (B151609) ring creates analogues such as 2-iodo-3,4,5-trimethoxybenzoic acid. This compound and its di-iodo derivative, 2,6-diiodo-3,4,5-trimethoxybenzoic acid, are synthesized from 3,4,5-trimethoxybenzoic acid. researchgate.netmedchemexpress.com The synthesis involves the successful iodination of 3,4,5-trimethoxybenzoic acid using a combination of iodine and silver trifluoroacetate (B77799). researchgate.net These iodo-substituted trimethoxybenzoic acids are noted for their potential cytotoxic and phototoxic properties. medchemexpress.com The structural features of these analogues, particularly the intramolecular interactions between the adjacent iodo and carboxyl groups, have been a subject of spectroscopic investigation. researchgate.net

The carboxylic acid group of 2-iodo-4,5-dimethoxybenzoic acid and its analogues is readily converted into esters and amides. These derivatives are crucial in synthetic strategies, often serving as protected forms of the carboxylic acid or as precursors for further transformations. For example, esterification of the carboxyl group in substituted benzoic acids is a key step in creating dual inhibitors of certain anti-apoptotic proteins; the esterified analogues showed no binding, confirming the importance of the free carboxyl group for biological activity. nih.gov Similarly, the formation of amide bonds is a common step in building more complex molecules. The synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, a type of amide, is achieved by reacting phthalic anhydride (B1165640) with substituted anilines. researchgate.net Chitin benzoic acid esters can be prepared through a phosphoryl mixed anhydride method, demonstrating a route to attach the benzoic acid moiety to a biopolymer. nih.gov

Hypervalent iodine compounds, where the iodine atom has an oxidation state higher than +1, are powerful and environmentally friendly oxidizing agents in organic synthesis. acs.orgnumberanalytics.comrsc.org While not direct derivatives of this compound, compounds like 2-iodoxybenzoic acid (IBX, an iodine(V) species) and 2-iodosobenzoic acid (IBA, an iodine(III) species) are important structural analogues based on a substituted iodobenzoic acid core. wikipedia.orgnih.gov These reagents are known for their mild, selective, and recyclable nature. rsc.org

IBX is synthesized by the oxidation of 2-iodobenzoic acid and is widely used for the oxidation of alcohols to aldehydes and ketones. wikipedia.orgorganic-chemistry.orgacsgcipr.org IBA, a trivalent cyclic hypervalent iodine oxidant, can be prepared from 2-iodobenzoic acid using Oxone® in an aqueous solution. nih.gov It serves as a catalyst and reagent in various reactions, including C-H hydroxylation and oxidative C-H arylation. nih.gov The reactivity of these hypervalent iodine compounds is often compared to that of transition metals. acs.org

Synthesis and Characterization of Derivatives

The synthesis of the derivatives of this compound employs a range of standard organic reactions. Halogenation, demethylation, oxidation, esterification, and amidation are common strategies. For instance, a method for preparing 2-bromo-4,5-dimethoxybenzoic acid involves reacting 3,4-dimethoxy-toluene with sulfuric acid, hydrogen peroxide, and a metal bromide, followed by oxidation. google.com The synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid can be achieved by reacting 2-bromo-4,5-dimethoxybenzoic acid with sodium carbonate in the presence of a copper sulfate (B86663) solution. google.com

Characterization of these synthesized derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to determine the chemical structure by identifying the connectivity and chemical environment of hydrogen and carbon atoms. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) of the carboxylic acid and the C-O bonds of the methoxy groups. researchgate.netnih.govchemrj.org

Melting point analysis is a fundamental technique to assess the purity of the synthesized solid compounds. chemicalbook.comchemrj.orgsigmaaldrich.com

Single crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Elemental analysis is used to determine the elemental composition of a compound, confirming its empirical formula. tandfonline.com

Table of Spectroscopic Data for Selected Derivatives

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzoic acid | 3.79 (s, 3H), 3.84 (s, 3H), 7.21 (s, 1H), 7.37 (s, 1H), 13.08 (bs, 1H) | Not specified | google.com |

| 2-[(2-methoxyphenyl) carbamoyl] benzoic acid | Not fully specified, but includes signals at 10.02 (1H, s) and 13.13 (1H, s) | 3302 (OH), 1707 & 1674 (C=O) | researchgate.net |

| 2-[(2-chlorophenyl) carbamoyl] benzoic acid | Complex aromatic signals between 7.24-7.88 | 3404.47 (OH), 3120.93 (NH), 1712.85 & 1640.00 (C=O) | researchgate.net |

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| IBX | 2-Iodoxybenzoic acid |

| IBA | 2-Iodosobenzoic acid |

| DITMBA | 2,6-Diiodo-3,4,5-trimethoxybenzoic acid |

| ITMBA | 2-Iodo-3,4,5-trimethoxybenzoic acid |

| - | 2-Bromo-4,5-dimethoxybenzoic acid |

| 4,5-Dimethoxysalicylic acid | 2-Hydroxy-4,5-dimethoxybenzoic acid |

| - | 3,4,5-Trimethoxybenzoic acid |

| - | 2,4,5-Trimethoxybenzoic acid |

| - | 2-[(2-Substitutedphenyl) carbamoyl] benzoic acid |

| - | Chitin benzoic acid ester |

| - | Phenyl 2-hydroxy-4,5-dimethoxybenzoate |

Spectroscopic Characterization (NMR, IR)

The structural elucidation of derivatives and analogues of this compound heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide a detailed picture of the molecular framework.

Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups within these molecules. For instance, the IR spectrum of a closely related compound, 2-iodo-3,4,5-trimethoxybenzoic acid, has been analyzed to understand its main structural features researchgate.net. Generally, for derivatives of this compound, the IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group, typically found around 1700 cm⁻¹ . Additionally, the characteristic vibrations of the C-I bond can be observed at lower frequencies, usually in the range of 500-600 cm⁻¹ . The presence of methoxy groups will be indicated by C-O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule, confirming the positions of substituents on the aromatic ring. In analogues like 2-iodo-3,4,5-trimethoxybenzoic acid, ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure researchgate.net. For a typical derivative, the aromatic protons will appear as distinct signals in the ¹H NMR spectrum, with their chemical shifts influenced by the electronic effects of the iodine and methoxy substituents. The protons of the methoxy groups will typically appear as sharp singlets in the upfield region of the spectrum. The ¹³C NMR spectrum will show characteristic signals for the carboxyl carbon, the carbon atom bonded to iodine, and the carbons of the aromatic ring and methoxy groups.

Below is a representative table of expected spectroscopic data for a derivative of this compound, based on data from analogous compounds.

| Spectroscopic Data | Characteristic Features |

| IR (Infrared) Spectroscopy | |

| Carbonyl (C=O) stretch | ~1700 cm⁻¹ (strong) |

| C-I bond vibration | ~500-600 cm⁻¹ |

| O-H stretch (carboxylic acid) | Broad band, ~2500-3300 cm⁻¹ |

| C-O stretch (methoxy) | ~1000-1300 cm⁻¹ |

| ¹H NMR (Proton NMR) Spectroscopy | |

| Aromatic protons | Chemical shifts influenced by substituents |

| Methoxy protons | Sharp singlets |

| Carboxylic acid proton | Broad singlet, downfield |

| ¹³C NMR (Carbon-13 NMR) Spectroscopy | |

| Carboxyl carbon | Downfield signal |

| Carbon bonded to iodine | Signal influenced by the heavy atom effect |

| Aromatic carbons | Distinct signals based on substitution pattern |

| Methoxy carbons | Upfield signals |

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides definitive confirmation of the molecular structure and offers insights into intermolecular interactions, such as hydrogen bonding and crystal packing.

For instance, the crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid has been investigated using single-crystal X-ray diffraction, which provided key details about its structural features researchgate.net. Such analyses are crucial for understanding the spatial orientation of the substituents on the benzoic acid core. The bulky iodine atom and the methoxy groups significantly influence the planarity of the molecule and the way molecules pack in the crystal lattice.

The study of crystal structures is not limited to the parent compounds; it extends to their derivatives and the products of their reactions. For example, X-ray single-crystal diffraction has been used to confirm the structures of complex heterocyclic compounds synthesized from related precursors mdpi.com. These studies often reveal intricate networks of intermolecular interactions that dictate the macroscopic properties of the material. In related benzaldehyde (B42025) derivatives, single-crystal analysis has been instrumental in resolving the spatial arrangement of atoms and confirming the regiochemistry .

| Crystallographic Data for a Representative Analogue | |

| Crystal System | Dependent on the specific derivative |

| Space Group | Dependent on the specific derivative |

| Key Structural Features | |

| C-I bond length | Consistent with known values |

| C=O bond length | Typical for a carboxylic acid |

| Dihedral angles | Indicate the twist between the carboxyl group and the aromatic ring |

| Intermolecular Interactions | Hydrogen bonding involving the carboxylic acid groups, potential halogen bonding |

Comparative Studies of Reactivity and Properties

The reactivity and properties of this compound and its analogues are profoundly influenced by the nature and position of the substituents on the aromatic ring.

Influence of Substituent Effects on Reaction Outcomes

The electronic and steric properties of substituents play a critical role in directing the course of chemical reactions. The iodine atom at the 2-position and the methoxy groups at the 4- and 5-positions exert significant electronic and steric effects.

The iodine atom is an electron-withdrawing group via induction but can also act as a weak π-donor. Its primary role in many reactions is that of a good leaving group, particularly in transition metal-catalyzed cross-coupling reactions. The methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic ring and can influence the regioselectivity of electrophilic substitution reactions.

Steric hindrance is another crucial factor. A bulky substituent at the ortho position (like the iodine atom) can sterically hinder the approach of reagents to the adjacent carboxylic acid group and the neighboring positions on the ring. For example, steric hindrance from methyl groups at the 4- and 5-positions in a related compound has been shown to slow down substitution reactions compared to unsubstituted analogues .

Analytical and Spectroscopic Characterization of 2 Iodo 4,5 Dimethoxybenzoic Acid

Vibrational Spectroscopy (FT-IR, ATR-FTIR)researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-FT-IR, provides critical insights into the functional groups and bonding arrangements within 2-Iodo-4,5-dimethoxybenzoic acid.

Characteristic Vibrational Modes and Functional Group Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. The spectrum can be analyzed by dividing it into distinct regions corresponding to specific vibrational modes.

The O-H stretching of the carboxylic acid group typically appears as a very broad band in the 3300–2500 cm⁻¹ region. This broadening is a classic indicator of strong intermolecular hydrogen bonding, where the acid molecules form centrosymmetric dimers in the solid state.

The C-H stretching vibrations are observed around 3000 cm⁻¹. Aromatic C-H stretches appear just above this value (approx. 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methoxy (B1213986) groups are found just below (approx. 3000-2850 cm⁻¹).

The carbonyl (C=O) stretching is one of the most intense and sharp peaks in the spectrum. For aromatic carboxylic acids, this band is typically found in the 1710–1680 cm⁻¹ range. sigmaaldrich.com However, the presence of an ortho-iodo substituent is known to shift this frequency to higher wavenumbers due to electronic and steric effects. A similar effect is observed in related iodinated benzoic acids. researchgate.net

The aromatic C=C stretching vibrations occur in the 1625–1450 cm⁻¹ region, appearing as a set of sharp bands of variable intensity.

The C-O stretching vibrations from the carboxylic acid and methoxy ether linkages are found in the 1320–1000 cm⁻¹ region. The asymmetric and symmetric stretches of the Ar-O-C system of the methoxy groups result in strong absorptions, typically around 1250 cm⁻¹ and 1020 cm⁻¹, respectively. The C-O stretch of the carboxylic acid also contributes to absorption in this region, often coupled with O-H in-plane bending.

The low-frequency region contains the C-I stretching vibration. This band is expected to be weak and appear in the range of 600-500 cm⁻¹, consistent with data from other iodo-aromatic compounds.

Table 1: Predicted Characteristic FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100 - 3000 | Medium |